molecular formula C18H21F3N6 B6472625 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640867-37-2

2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6472625
CAS No.: 2640867-37-2
M. Wt: 378.4 g/mol
InChI Key: IMXMFYSJIGKABB-UHFFFAOYSA-N
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Description

The compound “2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring and a pyridine ring, both of which are aromatic heterocycles with nitrogen atoms .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various strategies . For instance, pyrazinamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine and pyridine rings are aromatic heterocycles with nitrogen atoms .

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. This suggests that this compound may affect collagen-related pathways.

Pharmacokinetics

Modifications have been made to similar compounds to improve their pharmacokinetic profiles . The ADME properties of this compound, including its absorption, distribution, metabolism, and excretion, would significantly impact its bioavailability and efficacy.

Result of Action

Compounds with similar structures have shown anti-fibrotic activities . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)15-13-14(3-5-22-15)25-9-11-26(12-10-25)16-4-6-23-17(24-16)27-7-1-2-8-27/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMFYSJIGKABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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